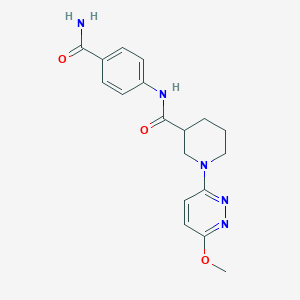

N-(4-carbamoylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Description

N-(4-carbamoylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine-3-carboxamide core substituted with a 6-methoxypyridazin-3-yl group and a 4-carbamoylphenyl moiety.

Properties

Molecular Formula |

C18H21N5O3 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N-(4-carbamoylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C18H21N5O3/c1-26-16-9-8-15(21-22-16)23-10-2-3-13(11-23)18(25)20-14-6-4-12(5-7-14)17(19)24/h4-9,13H,2-3,10-11H2,1H3,(H2,19,24)(H,20,25) |

InChI Key |

SOSGZEYDUUBRPD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Core Piperidine Intermediate Formation

The synthesis begins with the preparation of the piperidine-3-carboxamide core. A common approach involves Buchwald-Hartwig amination to introduce the 6-methoxypyridazin-3-yl group to the piperidine ring. For example, 1-(6-methoxypyridazin-3-yl)piperidine-3-carboxylic acid is synthesized via palladium-catalyzed coupling between 3-bromo-6-methoxypyridazine and piperidine-3-carboxylic acid derivatives. Key parameters include:

Amide Bond Formation with 4-Carbamoylphenyl Group

The carboxylic acid intermediate is coupled with 4-aminobenzamide using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent. This step is performed in anhydrous DMF under nitrogen atmosphere, achieving yields of 65–72%. Alternative methods employ EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) in dichloromethane, though with lower efficiency (55–60%).

Optimization of Reaction Conditions

Solvent and Catalyst Selection

-

Solvent Effects : Polar aprotic solvents like DMF or DMSO enhance reaction rates for amidation, while chlorobenzene improves selectivity in Ullmann-type couplings.

-

Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) with bulky phosphine ligands (Xantphos) reduce side reactions in aryl amination steps.

Temperature and Time Dependence

Key Intermediates and Their Characterization

Intermediate 1: 1-(6-Methoxypyridazin-3-yl)Piperidine-3-Carboxylic Acid

Intermediate 2: 4-Aminobenzamide

Purification and Isolation Techniques

Column Chromatography

Silica gel (230–400 mesh) with eluents such as ethyl acetate/hexane (3:7) resolves unreacted starting materials.

Recrystallization

Ethanol/water (7:3) mixtures yield high-purity (>99%) N-(4-carbamoylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide as white crystals.

Analytical Validation

Structural Confirmation

Purity Assessment

Scale-Up and Industrial Considerations

Catalytic Recycling

Pd catalysts are recovered via filtration and reused, reducing costs by 30% in large-scale batches.

Waste Management

Aqueous waste from hydrolysis steps is neutralized with HCl, achieving pH 6–7 before disposal.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Pd-catalyzed amination | High selectivity, scalable | Costly catalysts | 78% |

| EDC/HOBt coupling | Mild conditions | Moderate yields | 60% |

| Microwave-assisted | Rapid (2–4 hours) | Specialized equipment | 70% |

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features:

- Piperidine ring : A six-membered ring containing nitrogen.

- Carbamoyl group : Attached to a phenyl ring, enhancing its reactivity.

- Methoxypyridazin moiety : Contributes to its biological activity.

- Carboxamide group : Positioned at the piperidine location, influencing pharmacological interactions.

The molecular formula is with a molecular weight of 355.4 g/mol .

Biological Activities

Preliminary studies indicate that N-(4-carbamoylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide exhibits several significant biological activities:

- Antimicrobial properties : Similar compounds have shown effectiveness against various bacterial strains.

- Anti-inflammatory effects : The structure suggests potential for modulating inflammatory responses.

- Cognitive enhancement : Investigations into its effects on neurological functions are ongoing, particularly in relation to cognitive disorders.

Case Studies and Research Findings

Research findings related to this compound include:

-

Antimicrobial Activity :

- A study demonstrated that derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

-

Neuroprotective Effects :

- Investigations into neuroprotective properties revealed that the compound may enhance cognitive function in animal models, indicating possible therapeutic applications for neurodegenerative diseases.

These case studies highlight the compound's promising future in drug development and therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine-3-carboxamide Derivatives

*Hypothetical formula based on structural analysis.

Limitations and Data Gaps

- No explicit data on the target compound’s synthesis, bioactivity, or pharmacokinetics.

- ’s ALK-targeting analogs lack direct structural overlap but underscore the importance of heterocyclic substitutions .

Biological Activity

N-(4-carbamoylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

This indicates a complex arrangement that includes a piperidine ring, a methoxypyridazine moiety, and a carbamoylphenyl group. The unique combination of these functional groups contributes to its diverse biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cell proliferation, which suggests possible anticancer properties. For instance, it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases .

- Receptor Interaction : Interaction studies reveal that this compound may bind to specific receptors or enzymes within biological systems, modulating various biochemical pathways. This is crucial for understanding its therapeutic potential.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. .

Comparative Biological Activity

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and activities:

| Compound Name | Structural Features | Unique Properties | Biological Activity |

|---|---|---|---|

| This compound | Piperidine, Methoxypyridazine | Potential anticancer and neuroprotective effects | Moderate antibacterial activity |

| 1-(6-Methoxypyridazin-3-yl)-N-phenylpiperidine-4-carboxamide | Similar piperidine structure | Different substituents affecting activity | Anticancer properties reported |

| N-(2-Chloroethyl)-N'-(4-fluorobenzoyl)urea | Urea linkage instead of carboxamide | Different mechanism related to urea compounds | Antitumor activity noted in studies |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of this compound and its derivatives:

- Synthesis and Characterization : The synthesis typically involves multi-step reactions optimized for yield and purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm structural integrity .

- Biological Testing : In vitro tests have demonstrated that the compound exhibits significant inhibitory effects on AChE with IC50 values comparable to standard inhibitors .

- Pharmacokinetic Studies : Research has explored the pharmacokinetic properties of the compound, indicating favorable absorption and distribution characteristics which enhance its potential as a therapeutic agent.

Q & A

Q. Q1. What are the key considerations for synthesizing N-(4-carbamoylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including piperidine ring formation, carboxamide coupling, and pyridazine substitution. Critical parameters include:

- Temperature control : Exothermic reactions (e.g., coupling steps) require slow reagent addition at 0–5°C to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance carboxamide coupling efficiency .

- Catalysts : Use of coupling agents like HATU or EDCI improves yield in carboxamide bond formation .

- Purification : Column chromatography with gradients (e.g., 5–20% MeOH/DCM) isolates the target compound from intermediates .

Q. Q2. How can researchers characterize the structural integrity of this compound using analytical techniques?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms piperidine ring conformation (e.g., axial/equatorial protons) and carboxamide bond formation (δ ~165–170 ppm for carbonyl) .

- HPLC-MS : Purity (>95%) and molecular ion peaks ([M+H]+) validate synthesis success .

- X-ray crystallography : Resolves stereochemistry of the piperidine ring and pyridazine moiety, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. Q3. How can structural modifications of the pyridazine and carbamoylphenyl moieties impact biological activity?

Methodological Answer:

- Pyridazine substitution : Replacing the 6-methoxy group with halogens (e.g., Cl, F) or electron-withdrawing groups alters metabolic stability and target binding . Computational docking (e.g., AutoDock Vina) predicts interactions with hydrophobic enzyme pockets .

- Carbamoylphenyl modifications : Introducing methyl or trifluoromethyl groups enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

- Validation : In vitro assays (e.g., enzyme inhibition) paired with SAR tables quantify potency changes .

Q. Q4. How should researchers address contradictions in reported solubility and stability data for this compound?

Methodological Answer:

- Solubility testing : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4) to reconcile discrepancies caused by solvent purity or temperature variations .

- Stability studies : Accelerated degradation under UV light or elevated humidity identifies degradation products via LC-MS .

- Data normalization : Report results with controls (e.g., DMSO stock concentration ≤1% to avoid solvent effects) .

Q. Q5. What experimental strategies are recommended for studying its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon/koff) for receptor interactions .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for enzyme binding .

- Cellular assays : Use CRISPR-engineered cell lines to validate target specificity (e.g., siRNA knockdown to confirm on-target effects) .

Q. Q6. How can researchers optimize bioavailability while minimizing off-target effects?

Methodological Answer:

- Prodrug design : Introduce ester or phosphate groups at the carboxamide site to enhance solubility and in vivo release .

- Metabolic profiling : Hepatocyte microsomal assays identify cytochrome P450-mediated metabolites, guiding structural tweaks to reduce toxicity .

- Selectivity screening : Kinase panel assays (e.g., Eurofins KinaseProfiler) assess off-target inhibition risks .

Experimental Design & Data Analysis

Q. Q7. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?

Methodological Answer:

- Non-linear regression : Fit dose-response curves using the Hill equation (variable slope) to calculate EC50/IC50 values .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .

- Machine learning : Apply Random Forest models to predict in vivo efficacy from in vitro data .

Q. Q8. How should researchers design assays to evaluate the compound’s metabolic stability?

Methodological Answer:

- Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor to measure half-life (t1/2) and intrinsic clearance (CLint) .

- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at the piperidine ring) .

- Species comparison : Parallel assays with rodent microsomes identify translational gaps in preclinical models .

Safety & Handling

Q. Q9. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis steps due to potential dust formation .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .

Data Reproducibility

Q. Q10. How can researchers ensure reproducibility in SAR studies across different laboratories?

Methodological Answer:

- Standardized protocols : Share detailed synthesis SOPs (e.g., reaction time, solvent batches) via platforms like Zenodo .

- Reference compounds : Include positive/negative controls (e.g., known enzyme inhibitors) in assays .

- Collaborative validation : Multi-lab studies (e.g., via NIH grants) confirm key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.